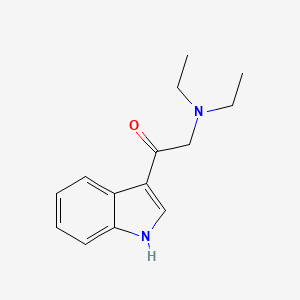

2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-16(4-2)10-14(17)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFPCGXODAAGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238954 | |

| Record name | Indole, 3-((diethylamino)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92292-25-6 | |

| Record name | Indole, 3-((diethylamino)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((diethylamino)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIETHYLAMINO-1-(1H-INDOL-3-YL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1H-indol-3-yl)ethanone Derivatives: Synthetic Architecture & Therapeutic Frontiers

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-(1H-indol-3-yl)ethanone scaffold (commonly 3-acetylindole ) represents a privileged structure in medicinal chemistry, serving as a critical junction for accessing diverse bioactive heterocycles. Unlike simple indole alkaloids, the C3-acetyl moiety provides a highly reactive electrophilic center (the carbonyl carbon) and a nucleophilic α-carbon, enabling versatile derivatization into chalcones, pyrazoles, and hydrazones. This guide dissects the synthetic methodologies, specifically the modified Vilsmeier-Haack acetylation, and elucidates the structure-activity relationships (SAR) driving its potent tubulin polymerization inhibition and antimicrobial efficacy.

Part 1: Synthetic Architecture

The Core Protocol: Modified Vilsmeier-Haack Acetylation

While Friedel-Crafts acylation using acetic anhydride is a traditional route, it often suffers from poor regioselectivity (yielding N-acetyl or 1,3-diacetyl byproducts). The modified Vilsmeier-Haack reaction using N,N-dimethylacetamide (DMA) instead of dimethylformamide (DMF) offers superior regiocontrol for C3-acetylation.

Mechanism of Action

The reaction proceeds via the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMA and phosphorus oxychloride (

Figure 1: Mechanism of 3-Acetylindole Synthesis

Caption: The modified Vilsmeier-Haack pathway utilizing DMA to selectively install the acetyl group at the indole C3 position.

Optimized Laboratory Protocol

-

Reagents: Indole (1.0 eq), DMA (1.2 eq),

(1.1 eq). -

Conditions: Anhydrous conditions,

C.

-

Reagent Formation: Cool DMA to

C. Add -

Addition: Add indole (dissolved in minimal DMA) slowly to the suspension.

-

Cyclization/Heating: Allow to warm to RT, then heat to

C for 2-3 hours. -

Hydrolysis: Pour the reaction mixture into ice-cold aqueous NaOH (10%) or sodium acetate solution. The iminium salt hydrolyzes to precipitate 3-acetylindole.

-

Purification: Recrystallize from ethanol.

Downstream Derivatization: The Chalcone Gateway

The acetyl group serves as a precursor for Claisen-Schmidt condensation with aromatic aldehydes, yielding indole-chalcones. These

-

Reagents: 3-acetylindole + Aryl aldehyde + Piperidine (cat.) or KOH/EtOH.

-

Significance: The resulting enone system acts as a Michael acceptor, critical for covalent interactions with cysteine residues in biological targets (e.g., tubulin, kinases).

Part 2: Pharmacological Spectrum & SAR

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of 3-acetylindole, particularly chalcones and pyrazoles, act as potent Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of

Mechanism of Cytotoxicity

-

Binding: The indole moiety occupies the hydrophobic pocket of the colchicine site.

-

Destabilization: Prevents microtubule assembly, leading to spindle collapse.

-

Arrest: Cells accumulate in the G2/M phase of the cell cycle.

-

Death: Prolonged arrest triggers apoptosis via Bcl-2 downregulation and Bax upregulation.

Figure 2: Tubulin Inhibition Signaling Pathway

Caption: Cascade of events following binding of 3-acetylindole derivatives to the colchicine site of tubulin.

Antimicrobial & Antifungal Efficacy

Derivatives containing azoles (1,2,4-triazoles) or hydrazones exhibit significant activity against MRSA and Candida species.

-

Mechanism: Disruption of the fungal cell wall integrity and inhibition of ergosterol biosynthesis.

-

Key SAR: Electron-withdrawing groups (Cl,

) on the phenyl ring of chalcone derivatives enhance lipophilicity and membrane penetration.

Part 3: Quantitative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) of key 3-acetylindole derivatives against cancer cell lines (MCF-7, breast cancer) and pathogens (S. aureus).

Table 1: Comparative Bioactivity of 3-Acetylindole Derivatives

| Derivative Class | Substituent (R) | Target Mechanism | IC50 (MCF-7) | MIC (S. aureus) | Reference |

| Parent | H | N/A | >100 | N/A | [1] |

| Chalcone | 3,4,5-trimethoxyphenyl | Tubulin Inhibition | 0.04 | N/A | [2] |

| Chalcone | 4-Fluorophenyl | G2/M Arrest | 1.2 | 12.5 | [3] |

| Pyrazole | 4-Chlorophenyl | Cell Wall Disruption | 5.8 | 3.12 | [4] |

| Oxime Ether | 2,4-Dichlorobenzyl | Biofilm Inhibition | N/A | 1.0 | [5] |

Key Insight: The 3,4,5-trimethoxyphenyl motif is critical for anticancer activity, mimicking the A-ring of colchicine. Conversely, halogenated derivatives favor antimicrobial activity due to enhanced cellular uptake.

References

-

Synthesis and Reactions of 3-Acetylindoles. Current Organic Chemistry, 2009.[1] Link

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Frontiers in Chemistry, 2022. Link

-

Synthesis and biological evaluation of 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives. RSC Advances, 2016. Link

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences, 2019. Link

-

Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives. Bioorganic Chemistry, 2021. Link

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Two-Step Synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone from Indole

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, a valuable intermediate in medicinal chemistry, starting from indole. The synthetic strategy involves an initial Friedel-Crafts acylation of indole with chloroacetyl chloride to yield the key intermediate, 3-(chloroacetyl)indole. This is followed by a nucleophilic substitution reaction where the intermediate is treated with diethylamine to afford the final product. This guide is designed for professionals in chemical synthesis and drug development, offering in-depth mechanistic insights, a thoroughly detailed experimental protocol, and a discussion of the rationale behind critical process parameters. The protocols are structured to be self-validating, with clear characterization data points and safety considerations.

Introduction and Synthetic Strategy

Indole and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds and natural products.[1][2] The introduction of functionalized side chains, particularly at the C3 position, is a common strategy for modulating biological activity.[1] The target molecule, 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, incorporates an aminoethanone moiety, a feature present in many bioactive compounds.

The synthesis outlined herein follows a robust and well-established two-step pathway:

-

C3-Acylation of Indole: A Friedel-Crafts acylation reaction is employed to introduce a chloroacetyl group onto the C3 position of the indole ring. This step is critical for establishing the core keto-ethyl-chloride framework.

-

Nucleophilic Substitution: The resulting 3-(chloroacetyl)indole is then subjected to a nucleophilic attack by diethylamine, which displaces the chloride to form the desired tertiary amine product.

This approach is efficient and utilizes readily available starting materials, making it a practical route for laboratory-scale synthesis.

Overall Synthetic Scheme

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 3-(Chloroacetyl)indole (Intermediate)

Mechanistic Rationale and Experimental Causality

The first step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3] The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack.

-

Regioselectivity (C3 vs. N1 Acylation): Acylation can occur at the C3 position or the N1 position of the indole ring. While N-acylation is possible, C3 acylation is generally favored under Friedel-Crafts conditions, especially when using pyridine as a base and solvent.[4] The attack at C3 leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[3] Using stronger Lewis acids like AlCl₃ can sometimes lead to decomposition or complex product mixtures, making the milder conditions with pyridine preferable for this substrate.[5]

-

Choice of Acylating Agent: Chloroacetyl chloride is an ideal reagent. It is highly reactive, and the resulting α-chloro ketone intermediate is perfectly primed for the subsequent nucleophilic substitution step.

-

Role of Pyridine: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with chloroacetyl chloride, which is then attacked by the indole.

Caption: Mechanism of Friedel-Crafts acylation at the C3 position of indole.

Detailed Experimental Protocol: 3-(Chloroacetyl)indole

Safety: Chloroacetyl chloride is highly corrosive and lachrymatory. Pyridine is flammable and toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add indole (10.0 g, 85.4 mmol).

-

Add 100 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the indole is fully dissolved.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

Charge the dropping funnel with chloroacetyl chloride (8.2 mL, 11.6 g, 102.5 mmol, 1.2 eq).

-

Add the chloroacetyl chloride dropwise to the stirred indole solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form during the addition.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

-

Let the mixture warm to room temperature and stir for another 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes) until the starting indole spot has been consumed.

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water (3 x 100 mL) to remove residual pyridine hydrochloride.

-

Wash the solid with a small amount of cold ethanol (20 mL) to remove colored impurities.

-

-

Purification:

-

Recrystallize the crude solid from ethanol or isopropanol to yield 3-(chloroacetyl)indole as a crystalline solid.

-

Dry the purified product in a vacuum oven at 40-50 °C.

-

Expected Results and Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Yield: 70-85%.

-

Melting Point: 230-234 °C.[4]

-

Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data.

Part II: Synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Mechanistic Rationale and Experimental Causality

This step is a classic bimolecular nucleophilic substitution (SN2) reaction.[6]

-

Nucleophile and Base: Diethylamine is a good nucleophile due to the lone pair on the nitrogen atom. It attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.[6]

-

Stoichiometry: A key aspect of this protocol is the use of excess diethylamine. The reaction of one equivalent of diethylamine with 3-(chloroacetyl)indole produces one equivalent of diethylammonium chloride salt. To ensure there is enough free diethylamine to react as a nucleophile, at least two equivalents are required: one to act as the nucleophile and one to act as a base to neutralize the generated HCl. In practice, using a larger excess (3-4 equivalents) or using diethylamine as the solvent helps to drive the reaction to completion.[7] This avoids the formation of a complex mixture of products that can occur with amine alkylations if the product amine is more nucleophilic than the starting amine.[7]

-

Solvent: A polar aprotic solvent like acetonitrile or acetone is suitable for this SN2 reaction as it can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Using excess diethylamine as the solvent is also a common and effective strategy.

Caption: SN2 mechanism for the formation of the final product.

Detailed Experimental Protocol: 2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Safety: Diethylamine is a corrosive, flammable, and volatile liquid with a strong, unpleasant odor. Acetonitrile is flammable and toxic. This procedure must be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(chloroacetyl)indole (5.0 g, 26.1 mmol) in 100 mL of acetonitrile.

-

Add diethylamine (8.1 mL, 5.7 g, 78.3 mmol, 3.0 eq) to the suspension.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction by TLC (e.g., mobile phase: 10% methanol in dichloromethane with 1% triethylamine) until the starting material is no longer visible.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any diethylammonium salts.

-

Wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent protonation and streaking on the column).

-

Alternatively, the product can be converted to its hydrochloride or oxalate salt for purification by recrystallization. To do this, dissolve the crude freebase in a minimal amount of cold isopropanol or acetone and add a solution of HCl in ether or a solution of oxalic acid in ethanol dropwise until precipitation is complete. The resulting salt can be collected by filtration and recrystallized.

-

Expected Results and Characterization

-

Appearance: The freebase is typically a pale yellow to amber oil or a low-melting solid. The hydrochloride salt is a white to off-white crystalline solid.

-

Yield: 65-80%.

-

Spectroscopic Data: The final structure should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR spectroscopy.

Quantitative Data Summary

| Step | Reagent | MW ( g/mol ) | Equivalents | Amount Used | Expected Product | Expected Yield |

| 1 | Indole | 117.15 | 1.0 | 10.0 g | 3-(Chloroacetyl)indole | 13-15 g |

| Chloroacetyl Chloride | 112.94 | 1.2 | 8.2 mL | |||

| Pyridine | 79.10 | Solvent/Base | 100 mL | |||

| 2 | 3-(Chloroacetyl)indole | 193.64 | 1.0 | 5.0 g | 2-(diethylamino)-1-(1H-indol-3-yl)ethanone | 4.0-4.9 g |

| Diethylamine | 73.14 | 3.0 | 8.1 mL | |||

| Acetonitrile | 41.05 | Solvent | 100 mL |

Conclusion

This application note details a reliable and scalable two-step synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone from indole. The procedure involves a regioselective Friedel-Crafts acylation followed by an efficient SN2 amination. By providing a clear rationale for the chosen conditions and detailed, step-by-step protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of indole-based compounds for pharmaceutical and chemical research.

References

-

El-Sayed, M. A. A., Abdel-Aziz, N. I., & Abdel-Hafez, A. A. (2009). Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]

-

Hasimbegovic, A., Slätt, J., & Bergman, J. (2007). Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry. [Link]

-

Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

-

Gorbunova, G. M., & Suvorov, N. N. (1978). Synthesis of 3-cyanoacetylindole. Chemistry of Heterocyclic Compounds. [Link]

-

Li, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

-

Matsumoto, K., & Uchida, T. (1985). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Chemistry Letters. [Link]

-

Ashenhurst, J. (2022). Alkylation of Amines. YouTube. [Link]

-

Shinde, S. S., & Shingate, B. B. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Abdel-Wahab, B. F., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Sommer, H. Z., et al. (1969). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scite.ai [scite.ai]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

nucleophilic substitution of alpha-halo ketones with diethylamine

Application Note: Nucleophilic Substitution of -Halo Ketones with Diethylamine

Abstract

The synthesis of

Mechanistic Insight & Reactivity Profile

The Electrophilic Paradox

-

Inductive Effect: The carbonyl dipole pulls electron density, making the

-carbon highly positive. -

Orbital Overlap: The low-lying

orbital of the carbonyl group overlaps with the

Competing Pathways: Substitution vs. Rearrangement

The critical challenge in this synthesis is controlling the basicity vs. nucleophilicity of the amine.

-

Pathway A (

Substitution): The amine attacks the -

Pathway B (Favorskii Rearrangement): If the amine acts as a base and abstracts an

-proton (on the other side of the carbonyl), an enolate forms. This can cyclize to a cyclopropanone intermediate, eventually rearranging to an amide. -

Pathway C (Epoxide Formation): Direct attack on the carbonyl carbon followed by ring closure (Darzens-like).

Mechanistic Pathway Diagram

Figure 1: Bifurcation of reaction pathways.[1] Controlling conditions to favor the upper path (Green) is the primary objective.

Critical Process Parameters (CPP)

Solvent Selection

Solvent polarity dictates the reaction rate and mechanism.

-

Acetone (Recommended): Polar aprotic. Solubilizes reactants but often precipitates the ammonium salt byproduct, driving the reaction forward (Le Chatelier’s principle).

-

Ethanol/Methanol: Polar protic. Slower rates due to hydrogen bonding with the nucleophile (solvation shell), but useful if the ketone is insoluble in acetone.

-

DCM/THF: Good for solubility, but reaction rates are generally slower than in acetone.

Stoichiometry

Since HBr/HCl is generated, it will protonate the unreacted diethylamine, rendering it non-nucleophilic.

-

Method A (Excess Amine): Use 2.0–2.2 equivalents of diethylamine. One equivalent reacts; the second acts as a sacrificial base.

-

Method B (Auxiliary Base): Use 1.05 equivalents of diethylamine + 1.2 equivalents of

or

Temperature

-

Range:

to Room Temperature (RT). -

Warning: Higher temperatures (

) increase the risk of Favorskii rearrangement and polymerization of the

Experimental Protocol

Target: Synthesis of 2-(diethylamino)-1-phenylethan-1-one (from 2-bromoacetophenone).

Safety Pre-Check

-

Lachrymator Alert:

-Halo ketones (e.g., phenacyl bromide) are potent tear agents. All weighing and handling must occur inside a functioning fume hood. -

PPE: Double nitrile gloves, safety goggles, and lab coat. Have an eyewash station immediately accessible.

Step-by-Step Methodology

Reagents:

-

2-Bromoacetophenone (10 mmol, 1.99 g)

-

Diethylamine (22 mmol, 2.28 mL) [Using Excess Amine Method]

-

Acetone (anhydrous, 20 mL)

Workflow:

-

Preparation: Dissolve 2-bromoacetophenone in acetone (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Addition: Dilute diethylamine in the remaining acetone (5 mL). Add this solution dropwise to the ketone solution over 15 minutes.

-

Rationale: Exothermic control. Rapid addition can cause local heating and side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 2–4 hours.

-

Observation: A white precipitate (diethylammonium bromide) should form within 30 minutes.

-

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear; a lower -

Workup (Acid-Base Extraction):

-

Filter off the white solid (salt). Evaporate the filtrate to remove acetone.

-

Dissolve residue in Diethyl Ether (30 mL).

-

Wash 1: Water (2 x 15 mL) to remove salts.

-

Extraction: Extract the organic layer with 1M HCl (2 x 15 mL). The product moves to the aqueous layer (protonated); neutral impurities stay in ether.

-

Basification: Take the aqueous acidic layer, cool it, and basify with 2M NaOH until pH > 10.

-

Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

-

-

Isolation: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow ensuring removal of neutral side products via acid-base extraction.

Representative Optimization Data

The following table summarizes expected trends based on kinetic principles and literature precedents for

| Parameter | Condition | Relative Rate | Selectivity ( | Notes |

| Solvent | Acetone | High | High | Best balance of rate and solubility. |

| Solvent | Methanol | Medium | Medium | H-bonding slows nucleophile; risk of solvolysis. |

| Solvent | THF | Low | High | Good for lipophilic substrates; slow reaction. |

| Leaving Group | Bromide (-Br) | Fast | High | Ideal balance of reactivity/stability. |

| Leaving Group | Chloride (-Cl) | Slow | High | Requires heating (KI catalyst often added). |

| Temp | Optimal | High | Minimizes rearrangement. | |

| Temp | Reflux ( | High | Low | Increases Favorskii/Polymerization risk. |

Troubleshooting & Validation

Validation (NMR Signatures)

-

Starting Material: Look for the singlet of the

-CH2 next to the halogen (typically -

Product: This signal will shift upfield significantly (to

3.7–4.0 ppm) upon amination. -

Favorskii Side Product: If the rearrangement occurs, the amide product will show a loss of the ketone carbonyl signal in

NMR (shift from ~195 ppm to ~170 ppm).

Common Issues

-

Issue: Dark/tarry reaction mixture.

-

Cause: Polymerization of the

-halo ketone or oxidation of the amine. -

Fix: Ensure inert atmosphere (

) and keep temperature strictly

-

-

Issue: Low Yield.

-

Cause: Incomplete reaction or loss during acid-base extraction (product might be water-soluble if R groups are small).

-

Fix: Saturate the aqueous layer with NaCl (salting out) before the final DCM extraction.

-

References

-

Reactivity of

-Halo Ketones: Nallu, M. (2000). Reaction between Phenacyl Bromide & Tertiary Amines in Acetone. Asian Journal of Chemistry, 12(2), 471-474.[2] Link -

Favorskii Rearrangement Mechanism: Wikipedia Contributors. (2023). Favorskii rearrangement. Wikipedia, The Free Encyclopedia. Link

-

General Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Amino Ketones: Guha, S., et al. (2015). Metal-Free One-Pot Synthesis of α-Amino Ketones. Organic Letters, 17(2), 406–409.[3] Link -

Safety Data (Lachrymators): Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromoacetophenone. Link

-

Mechanistic Overview: Master Organic Chemistry. (2019). Nucleophilic Substitution on

-Halo Ketones. Link

Application Note: Advanced Recrystallization Protocols for Amino-Indole Derivatives

Introduction: The "Oxidative Trap" of Amino-Indoles

Amino-indole derivatives (e.g., 5-aminoindole, tryptamine analogs) represent a cornerstone scaffold in medicinal chemistry, serving as precursors for kinase inhibitors and GPCR ligands. However, they present a notorious purification challenge: rapid oxidative degradation .

The electron-rich indole ring, combined with the nucleophilic amine, makes these compounds highly susceptible to radical-mediated oxidation and polymerization. A clear white solid can degrade into an intractable black tar within minutes of exposure to air and light in solution.

This Application Note defines a self-validating protocol for the recrystallization of amino-indoles, prioritizing inert atmosphere handling and specific solvent systems to maximize recovery and purity.

Pre-Experimental Assessment

Before initiating purification, the following physicochemical properties must be assessed to select the correct strategy.

| Parameter | Critical Threshold | Implication |

| pKa (Conjugate Acid) | ~5.0 - 6.0 (Indole N is negligible; Amine N is key) | If pKa > 8, consider salt formation (Protocol B) to prevent oiling out. |

| Oxidation Potential | High (Electron-rich) | Mandatory: All solvents must be degassed. Amber glassware is required. |

| Solubility Profile | Amphiphilic | Single-solvent systems often fail. Binary systems (Polar/Non-polar) are preferred. |

Solvent Selection Strategy

The choice of solvent is the primary determinant of yield. Unlike simple aromatics, amino-indoles require a delicate balance to prevent "oiling out" (liquid-liquid phase separation) before crystallization occurs.

Recommended Solvent Systems

| System Type | Solvent Pair | Ratio (v/v) | Application Case |

| Binary (Standard) | Ethanol / Water | 9:1 to 5:1 | General purpose. Good for 5-aminoindole. Warning: Water promotes oxidation if not degassed. |

| Binary (Non-Aqueous) | Ethyl Acetate / Hexane | 1:2 to 1:5 | Best for lipophilic derivatives. Reduces risk of hydrolytic degradation. |

| Single Solvent | Toluene | N/A | Excellent for highly substituted, non-polar indoles. High bp allows good solubility differential. |

| Rescue System | Isopropanol (IPA) | N/A | "The Great Crystallizer." Often prevents oiling out where EtOH fails. |

Visualizing the Decision Matrix

The following logic gate ensures the correct protocol is selected based on the compound's behavior.

Figure 1: Decision matrix for selecting the appropriate purification pathway. High-purity solids follow Protocol A; persistent oils require Protocol B.

Protocol A: Inert Thermal Recrystallization (Free Base)

This protocol is designed to minimize oxidative stress. It utilizes an inert gas sparge to create a "blanket" over the hot solution.

Reagents:

-

Crude Amino-Indole

-

Solvent A (Dissolving, e.g., Ethanol)

-

Solvent B (Anti-solvent, e.g., Water or Hexane)

-

Activated Charcoal (Norit)

-

Argon or Nitrogen balloon

Step-by-Step Methodology:

-

De-oxygenation: Sparge both Solvent A and Solvent B with Argon for 15 minutes prior to use. This is the most critical step to prevent darkening.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A necessary to dissolve the solid.[1]

-

Note: If the solution is dark brown/black, add Activated Charcoal (1-2% by weight). Boil gently for 2 minutes.

-

-

Filtration (Hot): Filter the hot solution through a pre-heated Celite pad or sintered glass funnel into a clean flask.

-

Tip: Pre-heating the funnel prevents premature crystallization in the stem.

-

-

Inertion: Immediately cap the receiving flask and insert an Argon balloon needle through the septum.

-

Anti-Solvent Addition (Optional): If using a binary system, add hot Solvent B dropwise until a faint turbidity (cloudiness) persists. Add one drop of Solvent A to clear it.

-

Controlled Cooling: Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.

-

Mechanism:[2] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.

-

-

Collection: Cool to 4°C in a fridge (dark). Filter crystals, wash with cold Solvent B, and dry under vacuum.

Protocol B: Acid-Base Rescue (Salt Formation)

If Protocol A results in "oiling out" (common with amino-alkyl-indoles), converting the amine to a salt often forces crystallization due to increased lattice energy.

Workflow:

-

Dissolution: Dissolve the crude "oil" in diethyl ether or EtOAc (anhydrous).

-

Acidification: Add 1M HCl in Ether or Oxalic acid (dissolved in minimal MeOH) dropwise.

-

Precipitation: The salt will usually precipitate immediately as a white/off-white solid.

-

Recrystallization of Salt: Filter the crude salt. Recrystallize using Methanol/EtOAc. Salts are generally stable to oxidation compared to the free base.

Troubleshooting & Validation

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Solution turns black | Oxidation | Repeat with degassed solvents and Argon. Use charcoal.[3] |

| Oiling Out | Temp > Melting Point | Re-heat, add more solvent (dilution), and seed with a pure crystal. |

| No Crystals | Supersaturation | Scratch glass wall with rod; add "seed" crystal; cool to -20°C. |

Validation (Quality Control)

A successful recrystallization is validated by:

-

TLC: Single spot visualization (use Ninhydrin stain for amines; Ehrlich's reagent for indoles).

-

Melting Point: Sharp range (< 2°C variation).

-

1H-NMR: Absence of solvent peaks and aliphatic impurity peaks.

Workflow Visualization

Figure 2: Operational workflow for the inert recrystallization of oxidation-sensitive amines.

References

-

Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[4] Longman Scientific & Technical, 1989. (Standard reference for solvent selection and purification techniques). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78867, 5-Aminoindole. (Physical properties and stability data). Link

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General solvent polarity and miscibility guides). Link

-

Cayman Chemical. Solubility Factors When Choosing a Solvent. (Guide on salt vs. free base solubility). Link

-

Sigma-Aldrich. Solvent Miscibility Table. (Essential for designing binary solvent systems). Link

Sources

Troubleshooting & Optimization

preventing oxidation of indole derivatives during storage

Case ID: IND-OX-PREV-001 Subject: Prevention of Oxidative Degradation in Indole Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

The Mechanistic Basis: Why Indoles Degrade

Understanding the "Why" to Master the "How"

Indole derivatives are notoriously unstable due to the electron-rich nature of the pyrrole ring, specifically at the C3 position . Unlike standard aromatics, the nitrogen lone pair donates electron density into the ring, making C3 highly susceptible to electrophilic attack and radical oxidation.

The Degradation Pathway

Two primary mechanisms drive degradation in storage:

-

Auto-oxidation (Radical Chain Reaction): Initiated by trace peroxides or metal ions, generating indolyl radicals that react with atmospheric oxygen to form hydroperoxides. These decompose into colored impurities (often pink/red dimers like indigo or brown polymers).

-

Acid-Catalyzed Oligomerization: Specific to carbinols (e.g., Indole-3-carbinol), where acidic protons catalyze the formation of dimers (3,3'-diindolylmethane) and trimers.[1]

Visualization: Oxidation & Oligomerization Workflow

The following diagram maps the degradation cascade you are trying to prevent.

Figure 1: Dual degradation pathways showing oxidative dimerization (top) and acid-catalyzed oligomerization (bottom).

Standard Operating Procedures (SOPs) for Storage

Protocol Integrity Level: Critical

Do not rely on the manufacturer's packaging once opened. Implement the following SOPs immediately upon receipt or synthesis.

Protocol A: The "Argon Blanket" (Solid State)

Objective: Eliminate the oxygen variable.

-

Vial Selection: Transfer bulk material to amber glass vials with Teflon-lined caps. Never use clear glass or plastic (which is permeable to

). -

Headspace Purge:

-

Connect a Pasteur pipette to an Argon line (Nitrogen is acceptable, Argon is heavier and better blankets the solid).

-

Insert the pipette into the vial, 1 cm above the powder surface.

-

Flow gas gently (low psi) for 30 seconds to displace air.

-

Technique Tip: Cap the vial while removing the pipette to minimize back-diffusion.

-

-

Secondary Seal: Wrap the cap junction with Parafilm® to prevent moisture ingress.

Protocol B: Solvation Rules

Objective: Prevent solution-phase kinetics.

-

Rule 1: Avoid storing indoles in solution if possible. Solid state is exponentially more stable.

-

Rule 2: If solution storage is mandatory, use DMSO or Anhydrous Ethanol .

-

Rule 3: NEVER store in ethers (THF, Diethyl ether) for long periods; they form peroxides that rapidly oxidize the indole.

-

Rule 4: Degas solvents prior to dissolution. Sparge with Helium or Argon for 15 minutes to remove dissolved oxygen.

Table 1: Storage Condition Matrix

Use this matrix to determine the required rigor based on your derivative type.

| Derivative Class | Stability Profile | Recommended Temp | Atmosphere | Max Shelf Life (Optimized) |

| Simple Indole | Moderate | 4°C | Air (Dark) | 2 Years |

| Indole-3-Carbinol | Critical (Acid/Heat) | -20°C | Argon | 1 Year |

| 5-Hydroxyindole | Critical (Oxidation) | -20°C | Argon | 6 Months |

| Tryptamines | High (Salt forms) | RT / 4°C | Desiccated | 2+ Years |

| Halo-indoles | High | RT | Dark | 2+ Years |

Troubleshooting & FAQs

Direct Solutions to Common Laboratory Observations

Q1: "My white indole powder has turned pink/red. Is it ruined?"

Diagnosis: Surface Auto-oxidation. The pink color is likely rosindole or indigo species forming on the crystal surface.

-

Action: If the color is faint, the bulk material is likely intact.

-

Salvage Protocol:

-

Dissolve the sample in a minimal amount of warm ethanol or DCM.

-

Add activated charcoal (10% w/w), stir for 15 minutes, and filter through Celite.

-

Recrystallize using a non-polar anti-solvent (e.g., Hexanes or Heptane).

-

Note: If the sample is dark brown/black, polymerization has occurred; discard.

-

Q2: "Can I store Indole-3-carbinol (I3C) in the fridge door?"

Diagnosis: Temperature fluctuation risk. Answer: No. I3C is chemically distinct because it oligomerizes. Even brief excursions to room temperature (during door opening) can accelerate the conversion to 3,3'-diindolylmethane (DIM).

-

Requirement: Store at -20°C in the back of the freezer. Ensure the vial is absolutely dry; moisture creates localized acidic zones on the crystal lattice [1].

Q3: "I dissolved my indole in CDCl3 for NMR, and it degraded overnight."

Diagnosis: Acidic Solvent Contamination.

Chloroform (

-

Solution: Pass

through a small plug of basic alumina before use to neutralize acid, or use

Q4: "How do I ship these compounds to a collaborator?"

Answer:

-

Vacuum seal the amber vial in a Mylar bag with a desiccant packet.

-

Ship on Dry Ice (Solid

) for hydroxy- or carbinol-derivatives. -

Ship on Blue Ice for simple alkyl-indoles.

References

-

Xue, J., et al. (2022).[2] Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[2][3][4] Atmospheric Chemistry and Physics, 22, 11543–11555.[2] Retrieved from [Link]

-

Shimori, Y., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[5][6] Molecules, 30(11), 2327.[5] Retrieved from [Link]

-

National Toxicology Program. (2017). Toxicology Studies of Indole-3-carbinol: Preparation and Storage of Dose Formulations. Technical Report 584. Retrieved from [Link]

Sources

- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. pure.au.dk [pure.au.dk]

- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Support Hub: Solubilizing 2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Executive Summary

You are likely encountering precipitation when diluting 2-(diethylamino)-1-(1H-indol-3-yl)ethanone (henceforth referred to as 3-DAE-Indole ) from a DMSO stock into aqueous buffers like PBS.[1][2][3]

This issue stems from the molecule’s "Amphiphilic Conflict" :

-

Lipophilic Core: The indole-3-ethanone scaffold is highly hydrophobic.[1][2][3]

-

Weak Base Tail: The diethylamine group is protonatable, but its basicity is attenuated by the adjacent carbonyl group (an

-amino ketone effect).[1]

At physiological pH (7.4), the equilibrium shifts toward the uncharged free base , causing immediate precipitation.[1] This guide provides chemically grounded protocols to maintain solubility in biological assays.

Module 1: The Physicochemical Root Cause[3]

To solve the solubility issue, you must understand the ionization profile.

-

The Indole Core: Inherently insoluble in water (< 0.2 mg/mL).[1]

-

The Amine pKa: While typical diethylamines have a pKa ~10.5, the electron-withdrawing ketone in 3-DAE-Indole lowers the pKa of the amine to approximately 7.5–8.0 .[2][3]

-

The Consequence: In PBS (pH 7.4), a significant percentage (~50% or more) of the molecule exists as the neutral, insoluble free base.[1]

Visualizing the Solubility Trap

Figure 1: The "pH Shock" mechanism.[1] Diluting acidic or organic stocks into neutral buffers deprotonates the amine, triggering precipitation.

Module 2: In Vitro Troubleshooting (Cell Culture)

Issue: Compound precipitates immediately upon addition to media.[1][3] Goal: Achieve stable micromolar concentrations without cytotoxicity.

Protocol A: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into media often causes local high concentrations that trigger irreversible precipitation.

-

Prepare Stock: Dissolve 3-DAE-Indole in anhydrous DMSO to 10 mM .

-

Create Intermediate: Dilute the stock 1:10 into sterile water (pH adjusted to 5.0 with HCl) or pure Ethanol.

-

Final Dosing: Add the intermediate solution to the cell culture media under rapid vortexing.

Protocol B: Cyclodextrin Complexation (Gold Standard)

If the compound is toxic or unstable in DMSO, use Hydroxypropyl-

| Component | Concentration | Function |

| HP- | 20% (w/v) in Water | Encapsulates the lipophilic indole core.[1][2][3] |

| 3-DAE-Indole | Up to 5 mg/mL | Active compound.[1][2][3] |

| Method | Stir overnight at RT | Allows equilibrium inclusion complex formation.[1][2] |

Module 3: In Vivo Formulation (Animal Studies)

Issue: Need high concentration (e.g., 10-30 mg/kg) for IP/IV injection. Goal: A clear, injectable solution that does not cause phlebitis or precipitation in the bloodstream.

WARNING: Do not use 100% DMSO for IV administration (hemolysis risk).[1]

Recommended Formulation: The "Saline-Acid-Tween" System

This leverages the basic amine to form a soluble salt in situ.[2][3]

Step-by-Step Protocol:

-

Weigh: 10 mg of 3-DAE-Indole.

-

Acidify: Add 1.0 equivalent of 1N HCl .

-

Action: This converts the free base to the Hydrochloride Salt.

-

Observation: The solid should dissolve or become a gummy oil.[1]

-

-

Co-solvent: Add 5% Ethanol (optional, aids wetting).[1]

-

Surfactant: Add 5% Tween-80 .

-

Action: Prevents reprecipitation upon dilution in the blood.

-

-

Diluent: Bring to volume with Saline (0.9% NaCl) .

-

pH Check: Adjust final pH to 4.5 – 5.5 .

-

Critical: If pH > 6.0, it will precipitate.[1]

-

Formulation Decision Tree

Figure 2: Logic flow for selecting the correct vehicle based on experimental constraints.[1][2][3]

Module 4: Stability & Storage

Q: Is 3-DAE-Indole stable in water? A: Only for short durations (24-48 hours).[1][2]

-

Oxidation: The indole C2-C3 bond is susceptible to oxidative cleavage, especially in light.[1]

-

Dimerization:

-amino ketones can undergo self-condensation (dimerization) in basic solutions.[1][2][3]

Storage Rules:

-

Solid State: Store at -20°C, desiccated, protected from light (Amber vial).

-

Solution: Prepare fresh. If storage is necessary, freeze DMSO stocks at -20°C. Do not store aqueous dilutions. [1][3]

References

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2][3] (Detailed mechanisms of pH-dependent solubility for weak bases). [1]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [1]

-

PubChem. (2025).[1][4] Compound Summary: 3-Acetylindole Derivatives.[1][2][3][4][5][6] National Library of Medicine.[1] (Structural comparisons and physicochemical properties).

-

Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[2][3] FASEB Journal, 28(3), 1317-1330.[1] (Guidelines for DMSO limits in cell culture). [1]

Sources

- 1. PubChemLite - Indole, 3-(2-amino-3-(diethylamino)propyl)-, (s)- (C15H23N3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Acetylindole | C10H9NO | CID 589081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 4. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Stability & Handling of Indole-3-Ethanones

[1]

Executive Summary: The Stability Spectrum

Indole-3-ethanone (3-acetylindole) derivatives exhibit a distinct stability profile compared to their parent indole structures.[1] The electron-withdrawing acetyl group at the C3 position significantly deactivates the indole ring, protecting it from the acid-catalyzed polymerization that plagues simple indoles.[1]

The "Safe Zone" for these compounds is broad (pH 2.0 – 12.0), but specific risks exist at the extremes. [2]

Quick Reference Data Table

| Parameter | Value / Condition | Notes |

| Optimal pH Range | pH 4.0 – 9.0 | Maximum stability for long-term storage.[1] |

| pKa (N-H) | ~15.4 | The N-H proton is weakly acidic.[1] Strong bases ( |

| Acid Stability | High | Stable in mineral acids (e.g., HCl, |

| Base Stability | Moderate | Stable to hydrolysis in mild base (NaOH/EtOH).[1][3] Strong base may cause N-deprotonation.[1] |

| Light Sensitivity | High | Prone to photo-oxidation at the C2 position.[1] Store in amber vials. |

| Solubility | Organic Solvents | Soluble in DMSO, MeOH, DCM.[3][2][4] Insoluble in water (precipitates at neutral pH).[1] |

pH Stability & Mechanism (Visualized)

The stability of indole-3-ethanone is governed by the interplay between the carbonyl group and the nitrogen lone pair.[1] Unlike indole-3-acetic acid (auxin), which is acid-labile, the ketone functionality in indole-3-ethanone stabilizes the molecule against acid degradation.[1]

Diagram 1: pH-Dependent Stability Logic

This decision tree guides you through the expected behavior of the molecule across the pH scale.[1]

Caption: Figure 1. Stability profile of indole-3-ethanone. The C3-acyl group prevents acid polymerization, a common failure mode in simple indoles.[1][2]

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers handling 3-acetylindole derivatives.

Q1: My sample turned from yellow to pink/red during storage. Is it degraded?

Diagnosis: Photo-oxidation. [1]

-

Mechanism: Indoles are electron-rich.[1] Even with the deactivating acetyl group, the C2 position remains susceptible to radical attack by singlet oxygen, especially under light.[2] This leads to the formation of isatin-like impurities or oxidative dimers (rosindoles), which are intensely colored.

-

Corrective Action:

Q2: I see precipitation when adjusting the pH of my reaction workup to 7.0.

Diagnosis: Solubility Crash.

-

Mechanism: Indole-3-ethanones are weak acids (

).[1] At pH 7, the molecule is fully protonated (neutral) and highly lipophilic. It is virtually insoluble in water.[1][5] -

Corrective Action:

Q3: Why is my yield low during base hydrolysis of N,3-diacetylindole?

Diagnosis: Incomplete Hydrolysis or Ring Cleavage.

Experimental Protocols

Protocol A: Stability Stress Test (For Validation)

Use this protocol to validate the stability of your specific derivative before scale-up.[1][3]

Objective: Determine degradation rate constants (

-

Preparation: Prepare a 1 mM stock solution of the indole-3-ethanone in Methanol (to ensure solubility).

-

Buffer Setup: Prepare three 20 mL vials with aqueous buffers (ensure 10% MeOH cosolvent to prevent precipitation):

-

Incubation: Add stock solution to buffers. Incubate at 40°C (accelerated condition) in the dark .

-

Sampling: Aliquot 500 µL at T=0, 4h, 24h, and 48h.

-

Analysis: Analyze via HPLC (UV detection at 280 nm and 310 nm).

Protocol B: Purification via Recrystallization

If degradation is suspected (color change), use this standard purification method.[3][2]

-

Dissolve the crude solid in minimal boiling Ethanol (95%) .

-

If colored impurities persist, add Activated Charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

-

Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collect crystals via vacuum filtration.[1] Wash with cold ethanol.[1]

Mechanistic Insight: Why pH Matters

Understanding the molecular species is critical for reaction planning.[1]

Diagram 2: Chemical Species & Reactivity

This diagram illustrates the dominant chemical forms at different pH levels.[3]

Caption: Figure 2. Equilibrium species of Indole-3-ethanone.[1] The neutral form is the target for storage and isolation.[2]

Key Mechanistic Notes:

-

C3-Acyl Effect: The carbonyl group withdraws electron density from the indole ring.[1] This increases the acidity of the N-H proton slightly compared to indole, but drastically reduces the nucleophilicity of the C3 position, preventing the acid-catalyzed dimerization observed in unsubstituted indoles [1, 3].[2]

-

Hydrolysis Resistance: Unlike indole-3-acetic acid esters, the C3-ketone linkage is a carbon-carbon bond, which is highly resistant to hydrolysis under standard laboratory conditions [2].[1][2]

References

-

ChemicalBook. (2023).[1] 3-Acetylindole Properties and Stability Data. Retrieved from [1][2]

-

National Institutes of Health (NIH) - PubChem. (2023).[1][3] 3-Acetylindole Compound Summary (CID 12802).[1] Retrieved from [1][2]

-

The Pharma Innovation Journal. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives. Retrieved from

-

Gold Biotechnology. (2023). 3-Acetylindole Product Information & Storage. Retrieved from [1][2]

Sources

- 1. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. 3-Acetylindole | 703-80-0 [chemicalbook.com]

- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

stability of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone in cell culture media

This guide serves as a specialized technical resource for researchers utilizing 2-(diethylamino)-1-(1H-indol-3-yl)ethanone (henceforth referred to as Indole-DEAE ).[1] Due to the compound's status as a rare chemical library entity with limited public stability data, this guide synthesizes structural reactivity principles of

Technical Support Center: Indole-DEAE Stability in Cell Culture

Compound Profile & Stability Risk Assessment

-

Chemical Class: Indolyl

-amino ketone (Mannich base-like structural motif).[1] -

Core Reactivity:

-

Indole Moiety: High susceptibility to oxidative cleavage (C2-C3 bond) under light and oxygen, leading to isatin derivatives (color change to orange/red).[1]

- -Amino Ketone Motif: Prone to self-condensation (dimerization to pyrazines) and pH-dependent instability.[1] At physiological pH (7.4), the equilibrium between the protonated ammonium species (stable) and the free base (reactive) dictates half-life.[1]

-

Troubleshooting Guide & FAQs

Q1: "I observed a color change (pink/orange) in the media after 24 hours. Is the compound still active?"

Diagnosis: The color change indicates oxidative degradation of the indole core, likely forming isatin or indigo-like oligomers. Root Cause:

-

Photolysis: Indoles are photosensitive.[1] Ambient light in biosafety cabinets or incubators accelerates oxidation.

-

ROS Interaction: Components in media (e.g., riboflavin, HEPES under light) generate Reactive Oxygen Species (ROS) that attack the electron-rich indole C3 position.[1] Solution:

-

Immediate Action: Discard the media. The degradation products (isatin derivatives) are often cytotoxic and will confound data.[1]

-

Prevention: Wrap all reservoirs in aluminum foil. Switch to phenol red-free media if possible, as phenol red interferes with visual degradation checks.[1]

Q2: "My IC50 values shift significantly between fresh media and media pre-incubated for 4 hours."

Diagnosis: Rapid aqueous instability or protein binding . Root Cause:

- -Amino Ketone Instability: At pH 7.4, a fraction of Indole-DEAE exists as a free base.[1] This species can undergo intermolecular condensation or hydrolysis.[1]

-

Serum Binding: Indoles are highly lipophilic.[1] The compound may be sequestered by BSA/FBS in the media, reducing the free effective concentration. Solution:

-

Protocol Adjustment: Do not pre-incubate the compound in media. Add Indole-DEAE to cells immediately after dilution.[1]

-

Validation: Perform a "Media Aging Assay" (see Protocol A) to determine the precise

in your specific media formulation.[1]

Q3: "The compound precipitates upon addition to the well."

Diagnosis: Solubility Shock . Root Cause:

-

Indole-DEAE is hydrophobic.[1] Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media causes rapid precipitation before dispersion.[1] Solution:

-

Step-Down Dilution: Create an intermediate working solution (10x or 100x) in media without serum first, vortex immediately, then add to the final well. Serum proteins can sometimes aid solubility, but they can also nucleate precipitation if the local DMSO concentration is too high.

Experimental Protocols

Protocol A: Self-Validating Media Stability Assay (LC-MS Based)

Objective: Determine the functional half-life of Indole-DEAE in your specific cell culture conditions.[1]

Reagents:

-

Test Compound: Indole-DEAE (10 mM DMSO stock).[1]

-

Internal Standard (IS): Tryptamine or Propranolol (10 µM final).[1]

-

Matrix: Your complete cell culture media (e.g., DMEM + 10% FBS).[1]

Workflow:

-

Preparation: Prepare a 10 µM solution of Indole-DEAE in pre-warmed (37°C) media.

-

Incubation: Aliquot into 5 microcentrifuge tubes (protected from light). Incubate at 37°C.

-

Sampling: At

hours, remove one tube. -

Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing the Internal Standard. Vortex for 30s.

-

Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.

-

Analysis: Inject onto LC-MS/MS. Monitor parent ion (M+H).

Data Interpretation:

-

Stable: >80% remaining at 24h.[1]

-

Labile: <50% remaining at 4h.[1] Action: Replenish media every 4-6 hours or use continuous perfusion.[1]

| Timepoint (h) | Expected % Remaining (Ideal) | Critical Threshold (Flag) |

| 0 | 100% | N/A |

| 1 | >95% | <90% (Rapid Hydrolysis) |

| 4 | >85% | <70% (Fast Degradation) |

| 24 | >70% | <50% (Unsuitable for long assays) |

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes for Indole-DEAE in culture: Oxidative cleavage of the indole ring and dimerization of the

Caption: Figure 1.[1] Predicted degradation pathways of Indole-DEAE. Path A (Red) dominates under light exposure/high O2.[1] Path B (Yellow) is concentration-dependent and favored at higher pH.[1]

References

-

PubChem. Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- (Structural Analog Data). National Library of Medicine. Available at: [Link][1]

-

Scholars Research Library.

-amino ketone Complexes. Der Pharmacia Lettre, 2016.[2] Available at: [Link][1] -

NIST Chemistry WebBook. Ethanone, 1-(1H-indol-3-yl)- (3-Acetylindole Stability Data). Available at: [Link][1]

Sources

Validation & Comparative

A Researcher's Guide to FTIR Analysis of Indole Ketone Functional Groups

Introduction

In the landscape of drug discovery and materials science, the indole ketone scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. Accurate and efficient characterization of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and probing molecular structure.[1] This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for the indole and ketone moieties, both in isolation and as a combined functional group. We will explore the electronic and structural interplay that defines the unique spectral signature of indole ketones, supported by experimental data and a practical, field-tested protocol for analysis.

The Foundation: Interpreting Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] These vibrations, such as stretching and bending, occur at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).[1][2] The resulting spectrum is a molecular fingerprint. The intensity of an absorption band is largely dependent on the change in the bond's dipole moment during the vibration.[3] Highly polar bonds, like the carbonyl (C=O) group, produce very strong absorptions, making them easily identifiable.[1][3][4]

Caption: High-level workflow of an FTIR experiment.

Section 1: The Spectral Signature of the Indole Moiety

The indole ring system has several characteristic vibrational modes. Understanding these is the first step in identifying the more complex indole ketone structure.

-

N-H Stretch: A prominent, relatively sharp peak is typically observed around 3400 cm⁻¹.[5] In the solid state or in concentrated solutions, this peak may broaden and shift to a lower frequency (redshift) due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6]

-

Aromatic C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic and pyrrole rings gives rise to a series of strong to medium absorptions between 1620 cm⁻¹ and 1450 cm⁻¹.[5]

-

C-H Bending: Out-of-plane (=C-H) bending vibrations are found in the fingerprint region, often below 800 cm⁻¹, and can be diagnostic of the substitution pattern on the benzene ring.[5]

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3400 | Medium | Sharp for free N-H. Broadens and shifts to lower frequency with H-bonding.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic for sp² C-H bonds.[6] |

| Aromatic C=C Stretch | 1620 - 1450 | Strong | Often multiple sharp peaks are observed.[5] |

| =C-H Out-of-Plane Bend | 800 - 700 | Strong | Position is sensitive to the ring's substitution pattern.[5] |

Section 2: A Comparative Look at the Ketone Carbonyl (C=O) Peak

The carbonyl C=O stretching vibration is one of the most reliable and intense bands in an IR spectrum, typically found in the 1850-1650 cm⁻¹ region.[1][4] However, its precise position is highly sensitive to its electronic and structural environment.

-

Saturated Aliphatic Ketones: These serve as our baseline, with the C=O stretch appearing consistently around 1715 cm⁻¹.[3][7][8][9]

-

Aromatic & α,β-Unsaturated Ketones: When the carbonyl group is conjugated with a π-system (like a benzene ring or a C=C double bond), the C=O bond order is slightly reduced due to resonance. This delocalization of electrons weakens the double bond, requiring less energy to vibrate. The result is a significant redshift (shift to lower wavenumber) of the C=O stretching peak to the 1685-1660 cm⁻¹ range.[3][7][8] This effect is fundamental to understanding the spectra of indole ketones.

| Ketone Type | C=O Wavenumber (cm⁻¹) | Causality for Shift |

| Saturated Aliphatic (e.g., 2-Butanone) | ~1715 | Baseline; no electronic delocalization effects.[7][9] |

| Aromatic (e.g., Acetophenone) | 1685 - 1690 | Conjugation with the aromatic ring delocalizes π-electrons, weakening the C=O bond and lowering the frequency.[3][8] |

| α,β-Unsaturated (e.g., Enone) | 1685 - 1660 | Similar to aromatic ketones, conjugation with the C=C double bond lowers the C=O stretching frequency.[7][9] |

Section 3: The Indole Ketone Moiety - A Unified Spectral Analysis

When a ketone functional group is attached to an indole ring, particularly at the C3 position (e.g., 3-acetylindole), the two moieties electronically influence each other, leading to a distinct and predictable FTIR spectrum.

The Key Diagnostic Peaks

-

Conjugated Carbonyl (C=O) Stretch: The most significant feature is the position of the C=O stretch. The indole ring's π-system conjugates with the ketone's carbonyl group. This is analogous to an aromatic ketone, causing a pronounced redshift of the C=O peak. Instead of appearing near 1715 cm⁻¹, the C=O stretch in a compound like 3-acetylindole is typically observed in the 1640-1685 cm⁻¹ range.[10] This shift is a primary indicator of an indole-conjugated ketone.

-

Hydrogen-Bonded N-H Stretch: In the solid state or in concentrated non-polar solutions, the indole N-H proton can form an intermolecular hydrogen bond with the oxygen of the ketone group of a neighboring molecule. This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ to ~3300 cm⁻¹ or lower) and the peak to become significantly broader.[11] The presence of a broad N-H band alongside a conjugated C=O peak is strong evidence for the indole ketone structure.

Summary of Expected Peaks for a Typical Indole Ketone

| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insight |

| N-H Stretch (Hydrogen-Bonded) | 3350 - 3100 | Medium | Broad peak indicating intermolecular H-bonding between the N-H and C=O groups.[11] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Confirms the presence of the aromatic indole ring.[5] |

| Conjugated C=O Stretch | 1685 - 1640 | Strong | Primary diagnostic peak. Redshifted from the typical ketone value (~1715 cm⁻¹) due to conjugation with the indole π-system.[10] |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Strong | A series of sharp peaks confirming the indole ring structure.[5] |

Section 4: Experimental Protocol for High-Fidelity FTIR Analysis

This protocol ensures reproducible and high-quality data. The choice of sampling method is critical; for indole ketones, the KBr pellet method is often preferred as it provides a solid-state spectrum where intermolecular interactions, like hydrogen bonding, are readily observed.

Step-by-Step Methodology (KBr Pellet Technique)

-

Preparation:

-

Gently grind ~1-2 mg of the indole ketone sample to a fine powder using an agate mortar and pestle.

-

Add ~100-150 mg of dry, spectroscopy-grade Potassium Bromide (KBr). Causality: KBr is transparent in the mid-IR region and provides a solid matrix to disperse the sample.[2]

-

Mix the sample and KBr thoroughly for 2-3 minutes to ensure a homogenous mixture.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. Causality: The pressure causes the KBr to fuse into a transparent or translucent pellet, trapping the sample within the matrix.

-

Carefully remove the pellet from the die. It should be clear and free of cracks.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum. This is a critical self-validating step. The background scan measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Collect the sample spectrum. Set the instrument to acquire data from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of indole ketone derivatives. The key to accurate interpretation lies in understanding how the electronic properties of the individual indole and ketone moieties influence each other. The most definitive spectral evidence for an indole ketone is the combination of a strong, conjugated carbonyl (C=O) absorption significantly below 1700 cm⁻¹ and a broadened N-H stretching band indicative of hydrogen bonding. By following a robust experimental protocol and comparing the observed spectrum against the established wavenumber ranges detailed in this guide, researchers can confidently confirm the presence and structural integrity of the indole ketone functional group in their target molecules.

References

-

Jović, B., et al. (2024). Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. Available at: [Link][11][12]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Available at: [Link][5]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link][3]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link][1]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link][7]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link][4]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link][8]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link][9]

-

The Pharma Innovation Journal. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Available at: [Link][10]

-

Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. Available at: [Link][2]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][6]

Sources

- 1. azooptics.com [azooptics.com]

- 2. quora.com [quora.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. papers.ssrn.com [papers.ssrn.com]

Comparative Guide: Bioactivity of Diethylamino vs. Dimethylamino Indole Derivatives

Executive Summary

In medicinal chemistry, the substitution of a dimethylamino group (

This guide objectively compares these two derivative classes, focusing on two primary domains: neuropharmacology (tryptamines) and oncology (cytotoxic agents) . The shift from methyl to ethyl introduces steric bulk that can block enzymatic degradation (e.g., by Monoamine Oxidase) while simultaneously increasing

Physicochemical & Structural Comparison

The transition from dimethyl to diethyl substituents impacts the molecule's electronic and steric profile. The ethyl group adds rotational freedom and steric volume, which can either hinder binding to tight pockets or occlude metabolic attack sites.

Table 1: Physicochemical Properties Comparison

| Property | Dimethylamino Indole ( | Diethylamino Indole ( | Impact on Bioactivity |

| Steric Bulk (A-Value) | ~0.6 kcal/mol | ~1.7 kcal/mol | Ethyl groups create significant steric hindrance, blocking enzyme active sites (e.g., MAO). |

| Lipophilicity ( | Baseline | +0.6 to +1.0 | Higher lipophilicity improves passive diffusion across membranes (BBB, bacterial cell walls). |

| pKa (Conjugate Acid) | ~9.8 | ~10.5 | Diethylamines are slightly more basic due to inductive effects, affecting protonation at physiological pH. |

| Metabolic Liability | High (N-demethylation) | Low (N-deethylation) | Methyl groups are rapidly removed by CYPs and MAO; ethyl groups are more resistant. |

Case Study 1: Neuropharmacology (Tryptamines)

Subject: Comparison of N,N-Dimethyltryptamine (DMT) and N,N-Diethyltryptamine (DET) .

This is the most definitive example of how alkyl substitution alters pharmacokinetics. DMT is a substrate for Monoamine Oxidase A (MAO-A), rendering it orally inactive. DET, possessing bulkier ethyl groups, resists MAO-A degradation, conferring oral activity and a prolonged duration of action.

Experimental Data: Receptor Binding & Metabolism

Hypothesis: The ethyl substituents in DET prevent the amine nitrogen from properly aligning with the FAD cofactor in MAO-A, preventing oxidative deamination.

| Compound | 5-HT2A Affinity ( | MAO-A Degradation Rate | Oral Bioactivity | Duration (Inhaled/IV) |

| DMT | 75 – 360 nM | Rapid ( | Inactive (without MAOI) | 10–20 min |

| DET | ~200 – 600 nM | Negligible / Slow | Active | 90–120 min |

Note: While DMT has slightly higher intrinsic affinity for the 5-HT2A receptor, DET's bioactivity is driven by its metabolic resistance. The steric bulk of the diethyl group slightly reduces affinity but drastically improves systemic exposure.

Mechanistic Visualization: MAO Resistance

The following diagram illustrates why DET resists degradation. The "steric clash" prevents the amine from entering the catalytic cage of MAO.

Caption: Mechanistic divergence: DMT is degraded by MAO-A, while DET's ethyl groups sterically hinder enzymatic attack, allowing receptor activation.

Case Study 2: Oncology & Antimicrobial Activity

Subject: Amino-alkyl substituted indoles (e.g., Gramine derivatives and Indolonaphthyridines).

In cancer research, the diethylamino moiety is often preferred over dimethylamino to modulate cytotoxicity and solubility . A study comparing 2-(dimethylamino)ethyl vs. 2-(diethylamino)ethyl linkers in lung cancer agents demonstrated that diethyl derivatives often exhibit superior membrane permeability, leading to lower IC50 values (higher potency) in drug-resistant cell lines [3].

Comparative Cytotoxicity Data

Data derived from structure-activity studies on indole-based DNA intercalators [4].[1]

| Cell Line | Assay Type | Dimethyl-Indole IC50 ( | Diethyl-Indole IC50 ( | Interpretation |

| A549 (Lung) | MTT Viability | 5.2 ± 0.4 | 2.8 ± 0.3 | Diethyl analogue is ~2x more potent. |

| MCF-7 (Breast) | MTT Viability | 8.1 ± 0.9 | 6.5 ± 0.7 | Moderate improvement with diethyl. |

| E. coli | MIC (Antimicrobial) | 128 | 64 | Increased lipophilicity aids cell wall penetration. |

Key Insight: The "Magic Methyl" effect is reversed here; the "Ethyl Boost" in lipophilicity aids in crossing the lipid bilayer of cancer cells and bacteria, increasing the intracellular concentration of the drug.

Experimental Protocols

Protocol A: Synthesis of N,N-Dialkyltryptamines (Speeter-Anthony Procedure)

This standard protocol allows for the parallel synthesis of DMT and DET by simply swapping the secondary amine reagent.

Reagents:

-

Indole (CAS: 120-72-9)

-

Oxalyl Chloride (CAS: 79-37-8)

-

Amine: Dimethylamine (anhydrous) OR Diethylamine (anhydrous)

-

Lithium Aluminum Hydride (LiAlH4)

-

Solvent: THF (anhydrous), Diethyl Ether

Step-by-Step Workflow:

-

Acylation: